3-(2-(Thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(2-(Thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core. This compound is of interest due to its potential applications in various fields such as organic electronics, medicinal chemistry, and materials science. The presence of thiophene and pyrimidine rings in its structure contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Thiophene derivatives have been reported to exhibit a variety of biological effects, suggesting they may interact with multiple targets .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives have been associated with a variety of pharmacological properties, suggesting they may influence multiple pathways .
Result of Action
Thiophene derivatives have been associated with a variety of pharmacological properties, suggesting they may have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
3-[2-(Thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . Additionally, it can bind to DNA and RNA, affecting gene expression and protein synthesis . The interactions of 3-[2-(Thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione with these biomolecules are primarily through hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of 3-[2-(Thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione on various cell types and cellular processes are profound. It has been observed to influence cell proliferation, apoptosis, and differentiation . In cancer cells, this compound induces apoptosis by activating caspases and disrupting mitochondrial membrane potential . Furthermore, it affects cell signaling pathways such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, 3-[2-(Thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity . This compound also interacts with transcription factors, modulating their ability to bind to DNA and regulate gene expression . Additionally, it can induce conformational changes in proteins, affecting their function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[2-(Thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione change over time. The compound is relatively stable under physiological conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as increased expression of detoxifying enzymes . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of 3-[2-(Thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione vary with different dosages in animal models. At low doses, it exhibits therapeutic effects such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects is critical for determining the safe and effective dosage range for potential clinical applications.
Metabolic Pathways
3-[2-(Thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The metabolites can further interact with various biomolecules, influencing metabolic flux and metabolite levels . Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
Within cells and tissues, 3-[2-(Thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is transported and distributed through passive diffusion and active transport mechanisms . It can bind to transport proteins, facilitating its movement across cellular membranes . The compound’s localization and accumulation in specific tissues are influenced by its chemical properties and interactions with cellular components .
Subcellular Localization
The subcellular localization of 3-[2-(Thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is critical for its activity and function. It is predominantly found in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications and targeting signals can direct the compound to specific organelles, affecting its biological effects . Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thiophene derivatives with pyrimidine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the pyrimidine ring or the thiophene moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are typically used under controlled temperatures and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or pyrimidine rings .
Scientific Research Applications
3-(2-(Thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Organic Electronics: This compound is explored as a potential material for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its electronic properties.
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Dithieno[3,2-b2′,3′-d]thiophene (DTT): Another heterocyclic compound with similar electronic properties, used in organic electronics.
Thieno[2,3-d]pyrimidines: Compounds with a similar core structure but different substituents, also explored for their medicinal and electronic applications.
Uniqueness
3-(2-(Thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of thiophene and pyrimidine rings, which imparts distinct electronic and chemical properties. This uniqueness makes it a valuable compound for specialized applications in various scientific fields .
Properties
IUPAC Name |
3-(2-thiophen-2-ylethyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S2/c15-11-10-9(4-7-18-10)13-12(16)14(11)5-3-8-2-1-6-17-8/h1-2,4,6-7H,3,5H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLMOUJLYAICIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCN2C(=O)C3=C(C=CS3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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